(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid
CAS No.:
Cat. No.: VC17876762
Molecular Formula: C7H8BrNO2S
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrNO2S |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | NOOFILCZCFLGBV-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(SC=C1Br)[C@H](CC(=O)O)N |
| Canonical SMILES | C1=C(SC=C1Br)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The molecular formula of (3S)-3-amino-3-(4-bromothiophen-2-YL)propanoic acid is C₇H₈BrNO₂S, with a calculated molecular weight of 250.12 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the C3 position, which is critical for its bioactivity. The thiophene ring is substituted with a bromine atom at the 4-position and an amino acid side chain at the 2-position, creating a planar aromatic system conjugated with a chiral center (Table 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid |
| Molecular Formula | C₇H₈BrNO₂S |
| Molecular Weight | 250.12 g/mol |
| InChI | InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |
| InChIKey | NOOFILCZCFLGBV-YFKPBYRVSA-N |
| SMILES (Isomeric) | C1=C(SC=C1Br)C@HN |
The stereochemical integrity of the molecule is preserved through its synthesis, as evidenced by the retention of the (S)-configuration in the final product. The bromine atom enhances electrophilic reactivity, while the carboxylic acid group enables salt formation or esterification for derivatization .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3S)-3-amino-3-(4-bromothiophen-2-YL)propanoic acid involves a multi-step sequence:
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Bromination of Thiophene: 2-Thiophenecarboxaldehyde undergoes electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane.
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Strecker Amino Acid Synthesis: The brominated thiophene is condensed with an aldehyde and ammonium cyanide to form an α-aminonitrile intermediate, which is hydrolyzed to the amino acid .
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Stereochemical Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer.
Critical Reaction Conditions:
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Bromination requires anhydrous conditions at 0–5°C to prevent di-substitution.
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Hydrolysis of the nitrile intermediate uses 6M HCl at 80°C for 12 hours.
Industrial-Scale Production Challenges
Scaling up production faces hurdles such as:
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Stereochemical Purity: Maintaining >99% enantiomeric excess (ee) during crystallization.
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Bromine Handling: Safety protocols for bromine’s toxicity and corrosivity.
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Yield Optimization: Current laboratory yields are 40–50%, necessitating catalyst improvements .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (45 mg/mL). It decomposes above 210°C, with stability maintained under inert gas atmospheres. The carboxylic acid group’s pKa is ~2.8, enabling salt formation with bases like sodium bicarbonate .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom undergoes Suzuki coupling with aryl boronic acids.
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Amide Formation: The amine reacts with acyl chlorides to form peptidomimetics.
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Esterification: Methanol/H₂SO₄ converts the acid to methyl esters for prodrug applications.
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro studies against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) suggest membrane disruption via thiophene-ring insertion. The bromine atom enhances lipophilicity, promoting bacterial cell penetration.
Comparative Analysis with Structural Analogs
Positional Isomerism Impact
Compared to the 3-bromo isomer (CID 79016438), the 4-bromo derivative exhibits:
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Higher LogP: 1.8 vs. 1.5, increasing blood-brain barrier permeability .
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Reduced MIC: 32 vs. 128 µg/mL against S. aureus, attributed to better target fitting .
Thiophene vs. Furan Derivatives
Replacing thiophene with furan decreases anticancer activity (IC₅₀ > 100 µM), underscoring sulfur’s role in TrxR inhibition.
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